2-Ethoxypyridine-4-carboxaldehyde
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Overview
Description
2-Ethoxypyridine-4-carboxaldehyde is a heterocyclic organic compound with the molecular formula C8H9NO2. It is a yellowish liquid with a characteristic odor and is widely used in various fields, including medical, environmental, and industrial research. This compound is part of the pyridinecarboxaldehyde family, where one of the hydrogen atoms of the pyridine ring is replaced by an aldehyde moiety .
Preparation Methods
The synthesis of 2-Ethoxypyridine-4-carboxaldehyde typically involves the reaction of 2-ethoxypyridine with a formylating agent under controlled conditions. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . The reaction conditions usually involve maintaining a temperature range of 0-5°C to ensure the formation of the desired aldehyde product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. The product is often purified through distillation or recrystallization techniques to achieve the desired level of purity .
Chemical Reactions Analysis
2-Ethoxypyridine-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the carboxylic acid, while reduction yields the alcohol derivative .
Scientific Research Applications
2-Ethoxypyridine-4-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: In industrial research, it is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxypyridine-4-carboxaldehyde involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in various biochemical reactions . The compound’s reactivity with nucleophiles makes it a valuable tool in studying enzyme catalysis and other biological processes .
Comparison with Similar Compounds
2-Ethoxypyridine-4-carboxaldehyde can be compared with other pyridinecarboxaldehydes, such as:
Picolinaldehyde (2-formylpyridine): Similar in structure but with the aldehyde group at the 2-position.
Nicotinaldehyde (3-formylpyridine): Has the aldehyde group at the 3-position.
Isonicotinaldehyde (4-formylpyridine): The aldehyde group is at the 4-position, similar to this compound but without the ethoxy group.
The uniqueness of this compound lies in its ethoxy substituent, which can influence its reactivity and applications compared to its analogs .
Properties
IUPAC Name |
2-ethoxypyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8-5-7(6-10)3-4-9-8/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDJQCGMRNGGQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628887 |
Source
|
Record name | 2-Ethoxypyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211587-25-5 |
Source
|
Record name | 2-Ethoxypyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxypyridine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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